2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by functionalization of the triazole with the desired substituents. The reaction conditions often require the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like sodium ascorbate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings .
Scientific Research Applications
2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Phenyltriazoles: Compounds with a phenyl group attached to the triazole ring, often used in medicinal chemistry.
Hydroxymethyltriazoles: Triazole derivatives with a hydroxymethyl group, known for their reactivity and versatility.
Uniqueness
2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22N4O2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(1-phenylethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C20H22N4O2/c1-13-9-10-17(11-14(13)2)24-22-18(12-25)19(23-24)20(26)21-15(3)16-7-5-4-6-8-16/h4-11,15,25H,12H2,1-3H3,(H,21,26) |
InChI Key |
NCCKHBNPIASDFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2N=C(C(=N2)C(=O)NC(C)C3=CC=CC=C3)CO)C |
Origin of Product |
United States |
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